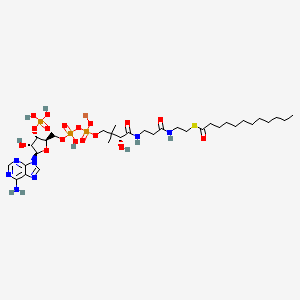
Ethylenediaminetetraacetic acid trisodium salt trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediaminetetraacetic acid trisodium salt trihydrate is a chemical compound widely used in various scientific and industrial applications. It is a derivative of ethylenediaminetetraacetic acid, a well-known chelating agent that binds to metal ions, forming stable complexes. This property makes it valuable in numerous fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid trisodium salt trihydrate is synthesized through the reaction of ethylenediaminetetraacetic acid with sodium hydroxide. The process involves dissolving ethylenediaminetetraacetic acid in water and gradually adding sodium hydroxide until the pH reaches a specific level. The solution is then evaporated to obtain the trisodium salt trihydrate form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is typically obtained as a crystalline powder .
Chemical Reactions Analysis
Types of Reactions
Ethylenediaminetetraacetic acid trisodium salt trihydrate primarily undergoes chelation reactions, where it forms complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The compound is often used in aqueous solutions, where it reacts with metal ions such as calcium, magnesium, iron, and zinc. The reaction conditions usually involve neutral to slightly alkaline pH levels .
Major Products Formed
The major products formed from the reactions of this compound are stable metal complexes. These complexes are soluble in water and can be easily separated from the reaction mixture .
Scientific Research Applications
Ethylenediaminetetraacetic acid trisodium salt trihydrate has a wide range of applications in scientific research:
Mechanism of Action
Ethylenediaminetetraacetic acid trisodium salt trihydrate exerts its effects through chelation. It binds to metal ions via its multiple carboxylate and amine groups, forming stable complexes. This binding prevents the metal ions from participating in other chemical reactions, effectively inhibiting their activity . The compound targets metal ions such as calcium, magnesium, iron, and zinc, which are essential cofactors for many enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid disodium salt dihydrate: Similar in structure but with two sodium ions instead of three.
Ethylenediaminetetraacetic acid tetrasodium salt dihydrate: Contains four sodium ions, making it more soluble in water.
Ethylenediaminetetraacetic acid dipotassium salt dihydrate: Uses potassium ions instead of sodium.
Uniqueness
Ethylenediaminetetraacetic acid trisodium salt trihydrate is unique due to its specific sodium ion content, which provides a balance between solubility and chelating efficiency. This makes it particularly useful in applications where precise control over metal ion concentrations is required .
Properties
Molecular Formula |
C10H19N2Na3O11 |
|---|---|
Molecular Weight |
412.23 g/mol |
IUPAC Name |
trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;trihydrate |
InChI |
InChI=1S/C10H16N2O8.3Na.3H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;3*1H2/q;3*+1;;;/p-3 |
InChI Key |
FXNQQEVEDZAAJM-UHFFFAOYSA-K |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)


![N-[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12058972.png)

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)


